molecular formula C10H11NO2 B14408145 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one CAS No. 84860-85-5

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14408145
CAS No.: 84860-85-5
M. Wt: 177.20 g/mol
InChI Key: JLKXXGUELIVVAJ-UHFFFAOYSA-N
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Description

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method yields the desired compound through a series of oxidation steps . Another method involves the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can form bonds with radicals, which allows it to participate in radical polymerization processes. The oxygen on the seven-membered ring plays a crucial role in forming dormant species that can reversibly dissociate to complete the polymerization cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one is unique due to its specific functional groups and the ability to participate in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.

Properties

CAS No.

84860-85-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-acetyl-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H11NO2/c1-7(12)8-5-3-4-6-9(11-2)10(8)13/h3-6H,1-2H3,(H,11,13)

InChI Key

JLKXXGUELIVVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C(C1=O)NC

Origin of Product

United States

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